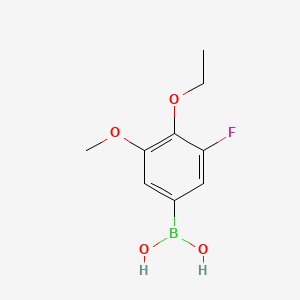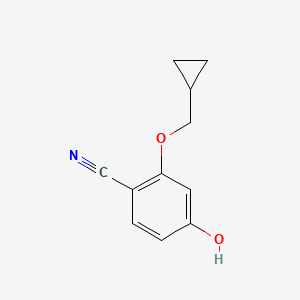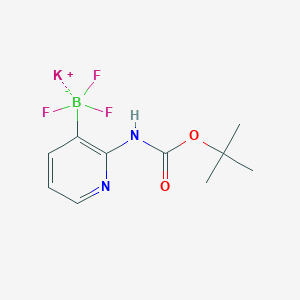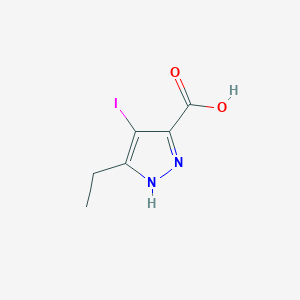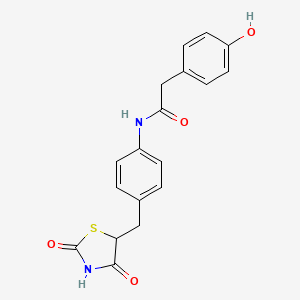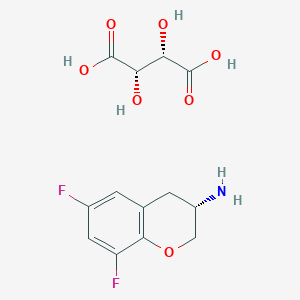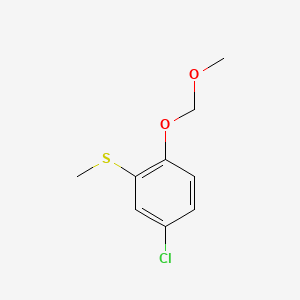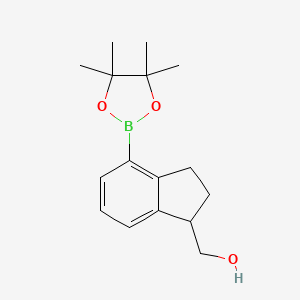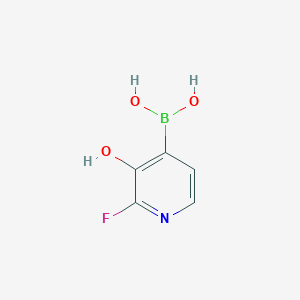
3-Ethyl-1-isopropyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-isopropyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction between ethyl hydrazine and isopropyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Applications De Recherche Scientifique
3-Ethyl-1-isopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-isopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammatory pathways or microbial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
- 1-Phenyl-3,5-dimethyl-1H-pyrazole
Uniqueness
3-Ethyl-1-isopropyl-1H-pyrazole is unique due to its specific ethyl and isopropyl substituents, which can influence its chemical reactivity and biological activity. Compared to other pyrazole derivatives, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C8H14N2 |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
3-ethyl-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H14N2/c1-4-8-5-6-10(9-8)7(2)3/h5-7H,4H2,1-3H3 |
Clé InChI |
XGGZHRYEUQNCOX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




